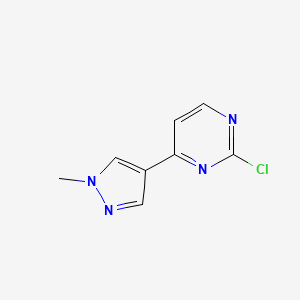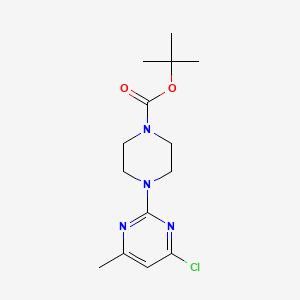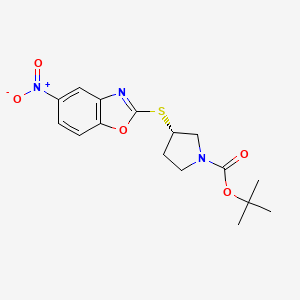
2-Naphthalenecarboxamide, N-hydroxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyl-2-naphthalenecarboxamide is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxamic acid and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-2-naphthalenecarboxamide typically involves the reaction of 2-naphthoic acid with hydroxylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for N-Hydroxy-N-methyl-2-naphthalenecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents but may utilize continuous flow reactors to enhance efficiency and yield. The reaction is monitored and controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methyl-2-naphthalenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates metal ions in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-naphthalenecarboxamide
- N-Methyl-2-naphthalenecarboxamide
- 2-Naphthohydroxamic acid
Uniqueness
N-Hydroxy-N-methyl-2-naphthalenecarboxamide is unique due to the presence of both hydroxamic acid and amide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition properties and greater stability, making it a valuable compound in various research applications.
Propiedades
Número CAS |
76790-15-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,15H,1H3 |
Clave InChI |
IHIIUMORRNMLHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)




![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

